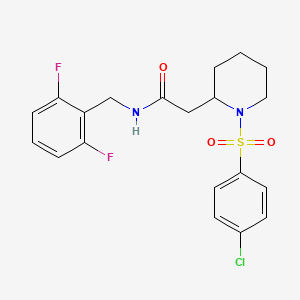

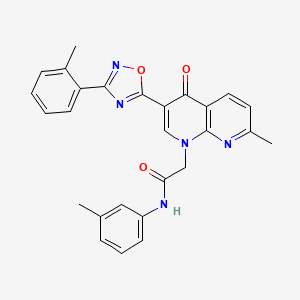

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,6-difluorobenzyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,6-difluorobenzyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK. BTK is a key enzyme involved in the B-cell receptor signaling pathway that plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Research has shown that derivatives of the compound exhibit moderate to significant antibacterial activity against a range of bacterial strains. For instance, a study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. One specific compound demonstrated notable activity as a growth inhibitor against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, with minimal inhibitory concentrations indicating its effectiveness as an antibacterial agent (Iqbal et al., 2017).

Antimicrobial and Enzyme Inhibition

Another study focused on the synthesis of N-substituted derivatives, exploring their antimicrobial and anti-enzymatic potential. This research found that certain derivatives showed good inhibitory action against gram-negative bacterial strains and a low potential against the lipoxygenase enzyme, indicating their utility in addressing specific microbial infections and potential therapeutic applications in enzyme inhibition (Nafeesa et al., 2017).

Alzheimer’s Disease Treatment

Investigation into heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease has also been conducted. These derivatives were synthesized to evaluate their utility in treating Alzheimer's, with some showing promising enzyme inhibition activity against the acetylcholinesterase enzyme, which is a target in Alzheimer's disease therapy (Rehman et al., 2018).

Antioxidant and Anticholinesterase Activities

Further research into sulfonyl hydrazones, incorporating piperidine rings, has revealed their importance in medicinal chemistry, showcasing antioxidant capacity and anticholinesterase activity. This highlights the potential application of these compounds in treating diseases associated with oxidative stress and cholinesterase inhibition (Karaman et al., 2016).

Antifungal Activity

Compounds derived from this chemical structure have been evaluated for their antifungal efficacy as well. A study synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives, testing them against fungal pathogens of tomato plants. The structure-activity evaluation indicated that the nature of substitutions significantly influences antimicrobial activity, with some derivatives showing potent antimicrobial activities compared to standard drugs (Vinaya et al., 2009).

Propiedades

IUPAC Name |

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-[(2,6-difluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClF2N2O3S/c21-14-7-9-16(10-8-14)29(27,28)25-11-2-1-4-15(25)12-20(26)24-13-17-18(22)5-3-6-19(17)23/h3,5-10,15H,1-2,4,11-13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNVMCFLYBNBSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NCC2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClF2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,6-difluorobenzyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2628634.png)

![6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2628637.png)

![N-(2-fluorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2628642.png)

![[3-Amino-5-[(4-ethylphenyl)amino]-4-(propylsulfonyl)thien-2-yl](phenyl)methanone](/img/structure/B2628646.png)

![(3-Methylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2628648.png)

![N-(7-Oxo-6-azaspiro[3.4]octan-2-yl)but-2-ynamide](/img/structure/B2628649.png)

![{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B2628652.png)

![ethyl 2-((4-oxo-7-phenyl-3-(o-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2628653.png)